Fosfomycin is a broad-spectrum, phosphonic acid-derived antibiotic that inhibits the initial step of bacterial cell wall synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDe7_zJdWVeK-538sGjaCfyOZv68ZMhlCqYWIW8iI-5qVZbR5TUrJbpG4gXPHRkU6E38Iuyd1kx7eqm5gFmwVb3K7-u6-EkwZbomIjbM9IxXt-OW1u7Yn-CoEfd6yOR42M)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUjHDn6pWBSTTwDbGEj3yEECBaY1xVNH1NPPtr1uGxzSGX90a4WCiONv7crreFexj98pQXSHrWL63k4r2Djm0Zk_bHlyntr9pLYyOQ8v_W9vlTpXYPl3ItU6lnRrx7SzXNYngKY5YrXhJoKkSs)] It is available in several salt forms which are not interchangeable due to significant differences in their physicochemical and pharmacokinetic properties.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGUjHDn6pWBSTTwDbGEj3yEECBaY1xVNH1NPPtr1uGxzSGX90a4WCiONv7crreFexj98pQXSHrWL63k4r2Djm0Zk_bHlyntr9pLYyOQ8v_W9vlTpXYPl3ItU6lnRrx7SzXNYngKY5YrXhJoKkSs)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRGCW13RVI9TFM7MvJLeHe9uhXWcJpJPWIMeWi5pnO8cOIUdwqjXNA4E4oDFTCsdZSJ5iLPuWxnlo35TpyAcMYExY9RzzpirYmRPyonlKf_Fe0D2L67-TVWj7dT2V97kPJFRA%3D)] Fosfomycin Calcium Hydrate (CAS 26469-67-0) is a key oral formulation, distinct from the highly water-soluble sodium salt used for parenteral administration and the tromethamine salt also used for oral dosage.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOiByft44ThFCVBNM8qIScqgocPRnR5D0_sZmWZgWBEnw4ryA_FMiHeRnhiS2wkZuYYd0EQKceJAcNTb_taO-Y0F6HTNT_VbnFgdsKd2tIKJbtq8EsGkx-RzBQehwc8zPDeEIJO4tGez7rSR3B)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEl6MwWrhyR1scnuUkHx5TtllD7nhknK2BumkmlTZJ-Iip0jUbK7iwtPmOBNZmOdjSM7zUeu-u5k2zsk3BCsgyyy77wa1xlkc2_BLY90FuLAIqAnHIqQwaaLDd3ucflZj4JWve0gTqyfcJI9BkUGheRgpijkz6HlGd4)] Its defining characteristics—notably its slight solubility in water—are critical determinants for its selection in specific formulation and research contexts, particularly for oral suspensions and solid dosage forms.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGawvLayKOin_Nm-k6ISoKz5Rl9Isf0VQRsE1RUK8IbOrIsDBBqB3onfcOJ44rmo-FR3X7lplVaQqnMcsgAUjpSVzhvsCNcJWOqeJA9B-JC9ItpE2gTIeiQI8wO13Ud_JOgEuLMLmbteB0HWBTIdQcM68uT7qrgPQ%3D%3D)]
Selecting a fosfomycin salt is a critical decision, as the cation (calcium, sodium, tromethamine) dictates the compound's performance in handling, formulation, and biological systems. The European Pharmacopoeia monograph explicitly defines fosfomycin calcium as only slightly soluble in water, in stark contrast to the disodium salt, which is described as very soluble.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGawvLayKOin_Nm-k6ISoKz5Rl9Isf0VQRsE1RUK8IbOrIsDBBqB3onfcOJ44rmo-FR3X7lplVaQqnMcsgAUjpSVzhvsCNcJWOqeJA9B-JC9ItpE2gTIeiQI8wO13Ud_JOgEuLMLmbteB0HWBTIdQcM68uT7qrgPQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlg9qxTbjAT7t9ZgqLc5s47QdLCYeDDOgZbIcUo_UdieCn9_KedgaiNlL7PSJVJdMrFEgYMkalzgQxtQt5_h9GCK8KRlAf-oWvXXBRPQ6SoG72A_5VxykHwlSJFFP56TlnyuSvTYicssFJF_t3-xsOs2MjDyK_DxPBjgoH)] This fundamental difference in solubility directly impacts dissolution rate, suitability for aqueous versus suspension formulations, and oral absorption kinetics. Furthermore, pharmacokinetic studies consistently demonstrate that the oral bioavailability of the calcium salt is significantly lower and absorption is more delayed compared to the tromethamine salt.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHn_BnNc-DlTYwXvMDeKlToCuGzMyQlLM5QZUYjqLr0okarFGKoFzQOx3PVnCnOsWtVjxvEcD3XYNvlJhBl6FLMR1FtcODoWHAEnwA9WJ8epuSUyxspchwGYNl9bm0gr-P3irkmGsiuslYGB98KSYCc)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-AcPphJDwYzJfT192uJ7Sd7ZuB7HSuRD3583At07OVWOlQdPbOl3emCM_qiEhTnCoo3_g7elBtmLt4XnWKNWId-CfNuhVVTxsjC6a_MPDaP7oiRNQsFe0mBbisw6UWiddWQg%3D)] Therefore, substituting one salt for another will lead to non-reproducible results in both chemical formulation and biological assays.
Fosfomycin calcium hydrate is defined by its low water solubility, a critical attribute for specific oral dosage forms. The European Pharmacopoeia officially characterizes its solubility as 'slightly soluble in water'.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGawvLayKOin_Nm-k6ISoKz5Rl9Isf0VQRsE1RUK8IbOrIsDBBqB3onfcOJ44rmo-FR3X7lplVaQqnMcsgAUjpSVzhvsCNcJWOqeJA9B-JC9ItpE2gTIeiQI8wO13Ud_JOgEuLMLmbteB0HWBTIdQcM68uT7qrgPQ%3D%3D)] In contrast, the disodium salt is categorized as 'very soluble in water', and the tromethamine salt is also known to be hydrosoluble.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlg9qxTbjAT7t9ZgqLc5s47QdLCYeDDOgZbIcUo_UdieCn9_KedgaiNlL7PSJVJdMrFEgYMkalzgQxtQt5_h9GCK8KRlAf-oWvXXBRPQ6SoG72A_5VxykHwlSJFFP56TlnyuSvTYicssFJF_t3-xsOs2MjDyK_DxPBjgoH)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEu2c_sVXIFnjp1RkZ8hEHvayf_3X0hS_kZyLBpYGI7oMMEZGzhKND0tizSkLDUx5-WSqo7KKC9q-zBJULEb9TmHg8KcLkDZiNwF7FVcz-8feAspl3jeUbBDgZi1qSeLEnhja1o0gY6)] This marked difference in solubility is a primary driver for choosing the calcium salt when developing formulations where controlled dissolution or suspension stability is required.
| Evidence Dimension | Aqueous Solubility (Qualitative) |
| Target Compound Data | Slightly soluble in water |
| Comparator Or Baseline | Fosfomycin Disodium: Very soluble in water |
| Quantified Difference | Qualitatively significant difference in solubility class |
| Conditions | As per European and Japanese Pharmacopoeia standards. |
This property makes the calcium salt the preferred form for creating stable, taste-masked oral suspensions, which is not feasible with the highly soluble sodium or tromethamine salts.
The choice of salt form directly controls the oral bioavailability of fosfomycin. Head-to-head studies consistently show that fosfomycin calcium has significantly lower bioavailability compared to fosfomycin tromethamine. One comparative study in healthy volunteers reported an absolute bioavailability of just 12% for the calcium salt, which was 3.5 times lower than the 42.3% observed for the tromethamine salt.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-AcPphJDwYzJfT192uJ7Sd7ZuB7HSuRD3583At07OVWOlQdPbOl3emCM_qiEhTnCoo3_g7elBtmLt4XnWKNWId-CfNuhVVTxsjC6a_MPDaP7oiRNQsFe0mBbisw6UWiddWQg%3D)] Another study noted bioavailability of 20-30% for the calcium salt versus 37-44% for the tromethamine derivative.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHc7HcXXcFya7LDxaZxVYZzCBPWa_7RC_XfN7qLrDAYF7k0etrY-Wg_cKRxEf3M-PvVgRrAfPlBLL5dCGLVUz41Pqn3DK0ypyg6Kh2OLK12uzKf5QvxiPyV5HMYLwqWV2Vo2duGJ-rUmjTAgpdOxW4Mnls%3D)] This lower, more prolonged absorption profile is a key characteristic, not a defect.
| Evidence Dimension | Absolute Oral Bioavailability (%) |
| Target Compound Data | 12% |
| Comparator Or Baseline | Fosfomycin Tromethamine: 42.3% |
| Quantified Difference | 3.5-fold lower bioavailability than the tromethamine salt |
| Conditions | Oral administration of 50 mg/kg to eight healthy male volunteers. |
For researchers investigating sustained-release formulations or studying the effects of lower, more prolonged intestinal exposure, the calcium salt provides a distinct and necessary pharmacokinetic profile that cannot be achieved with the more rapidly absorbed tromethamine salt.
In pharmacokinetic profiling, fosfomycin calcium demonstrates a significantly blunted and delayed peak serum concentration (Cmax) compared to the tromethamine salt. A crossover study in young adults receiving an equivalent 2g oral dose showed that the Cmax for the calcium salt was 6-7 µg/mL, whereas the tromethamine salt reached a Cmax of 18-22 µg/mL.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHn_BnNc-DlTYwXvMDeKlToCuGzMyQlLM5QZUYjqLr0okarFGKoFzQOx3PVnCnOsWtVjxvEcD3XYNvlJhBl6FLMR1FtcODoWHAEnwA9WJ8epuSUyxspchwGYNl9bm0gr-P3irkmGsiuslYGB98KSYCc)] This represents a 3- to 4-fold lower peak concentration for the calcium form. The time to reach this peak (Tmax) was also longer for the calcium salt in elderly subjects.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHn_BnNc-DlTYwXvMDeKlToCuGzMyQlLM5QZUYjqLr0okarFGKoFzQOx3PVnCnOsWtVjxvEcD3XYNvlJhBl6FLMR1FtcODoWHAEnwA9WJ8epuSUyxspchwGYNl9bm0gr-P3irkmGsiuslYGB98KSYCc)] A separate study confirmed this trend, with peak concentrations of 6.5 mg/L for the calcium salt versus 26.2 mg/L for the tromethamine salt.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-AcPphJDwYzJfT192uJ7Sd7ZuB7HSuRD3583At07OVWOlQdPbOl3emCM_qiEhTnCoo3_g7elBtmLt4XnWKNWId-CfNuhVVTxsjC6a_MPDaP7oiRNQsFe0mBbisw6UWiddWQg%3D)]
| Evidence Dimension | Peak Serum Concentration (Cmax) |
| Target Compound Data | 6-7 µg/mL |
| Comparator Or Baseline | Fosfomycin Tromethamine: 18-22 µg/mL |
| Quantified Difference | ~3-4 fold lower Cmax than the tromethamine salt |
| Conditions | Single 2g oral dose administered to young adult subjects. |
This lower Cmax is critical for applications where minimizing systemic peak exposure is desired, such as in toxicology studies or in the development of gastrointestinal-targeted therapies where high serum levels are unnecessary or undesirable.
The low aqueous solubility of Fosfomycin Calcium Hydrate makes it the ideal candidate for developing stable, homogenous oral suspensions.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGawvLayKOin_Nm-k6ISoKz5Rl9Isf0VQRsE1RUK8IbOrIsDBBqB3onfcOJ44rmo-FR3X7lplVaQqnMcsgAUjpSVzhvsCNcJWOqeJA9B-JC9ItpE2gTIeiQI8wO13Ud_JOgEuLMLmbteB0HWBTIdQcM68uT7qrgPQ%3D%3D)] This is crucial for preclinical dosing studies in animal models where dose accuracy and palatability (taste-masking) are paramount, a task that is difficult to achieve with the highly soluble tromethamine or sodium salts.
Leveraging its lower and slower absorption profile relative to the tromethamine salt, this compound is the appropriate starting material for research into modified- or sustained-release oral formulations.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-AcPphJDwYzJfT192uJ7Sd7ZuB7HSuRD3583At07OVWOlQdPbOl3emCM_qiEhTnCoo3_g7elBtmLt4XnWKNWId-CfNuhVVTxsjC6a_MPDaP7oiRNQsFe0mBbisw6UWiddWQg%3D)] Its inherent pharmacokinetic properties provide a baseline for developing delivery systems aimed at prolonging therapeutic concentrations in the gastrointestinal tract or specific regions of the intestine.
Given its poor intestinal absorption and consequently lower systemic peak concentrations compared to fosfomycin tromethamine, the calcium salt is well-suited for research models of locally-acting gastrointestinal anti-infectives.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHn_BnNc-DlTYwXvMDeKlToCuGzMyQlLM5QZUYjqLr0okarFGKoFzQOx3PVnCnOsWtVjxvEcD3XYNvlJhBl6FLMR1FtcODoWHAEnwA9WJ8epuSUyxspchwGYNl9bm0gr-P3irkmGsiuslYGB98KSYCc)] This allows for the study of high local concentrations in the gut lumen while minimizing systemic exposure and potential off-target effects.